molecular formula C13H18N5NaO9S B13918054 Antibacterial agent 50

Antibacterial agent 50

Katalognummer: B13918054
Molekulargewicht: 443.37 g/mol
InChI-Schlüssel: DEYSIGKZXMFJIB-RJUBDTSPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial agent 50 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it a valuable tool in the fight against bacterial infections. This compound is particularly noted for its effectiveness against drug-resistant bacteria, which makes it a significant focus of current research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 50 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various chemical groups are added to enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Antibacterial agent 50 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 50 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial therapies.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Wirkmechanismus

Antibacterial agent 50 exerts its effects by targeting specific bacterial processes. It often inhibits bacterial cell wall synthesis, protein synthesis, or DNA replication. The compound binds to key enzymes or structural components within the bacteria, disrupting their normal function and leading to bacterial cell death. Molecular targets may include ribosomal subunits, DNA gyrase, or cell wall precursors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.

    Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.

    Ciprofloxacin: Targets DNA gyrase but can lead to resistance development.

Uniqueness

Antibacterial agent 50 is unique in its ability to effectively target drug-resistant bacteria, making it a valuable addition to the arsenal of antibacterial agents

Eigenschaften

Molekularformel

C13H18N5NaO9S

Molekulargewicht

443.37 g/mol

IUPAC-Name

sodium;[(2S,5R)-2-[[(2-morpholin-4-yl-2-oxoacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C13H19N5O9S.Na/c19-10(14-15-11(20)12(21)16-3-5-26-6-4-16)9-2-1-8-7-17(9)13(22)18(8)27-28(23,24)25;/h8-9H,1-7H2,(H,14,19)(H,15,20)(H,23,24,25);/q;+1/p-1/t8-,9+;/m1./s1

InChI-Schlüssel

DEYSIGKZXMFJIB-RJUBDTSPSA-M

Isomerische SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+]

Kanonische SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.